molecular formula C12H16ClN3O B4969885 2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

Cat. No. B4969885
M. Wt: 253.73 g/mol
InChI Key: GOVJVPZPEXNQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves the inhibition of various enzymes and proteins involved in cell signaling pathways. This compound has been found to inhibit the activity of protein kinases and phosphatases, which play a crucial role in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride in lab experiments is its high potency and specificity. This compound has been found to exhibit a high degree of selectivity towards its target enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride. One of the major areas of research is in the development of novel anticancer drugs based on this compound. Researchers are also exploring the potential of this compound in the treatment of neurodegenerative diseases. In addition, there is a growing interest in the use of this compound as a tool for studying various cell signaling pathways and gene expression regulation.

Synthesis Methods

The synthesis of 2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves the reaction of 2-aminobenzimidazole with allyl bromide and sodium hydroxide in ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized to obtain high yields of the product with good purity.

Scientific Research Applications

2-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-2-7-14-10-5-3-4-6-11(10)15(8-9-16)12(14)13;/h2-6,13,16H,1,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJVPZPEXNQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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